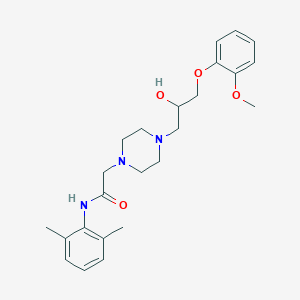![molecular formula C10H13N5O3 B123801 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one CAS No. 140438-62-6](/img/structure/B123801.png)
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one, also known as CP-1, is a purine analog that has been extensively studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it an attractive target for further investigation. In
Mechanism Of Action
The mechanism of action of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one involves its ability to inhibit the enzyme adenosine deaminase (ADA), which is responsible for the breakdown of adenosine. By inhibiting ADA, 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one increases the levels of adenosine in cells, which can have a number of effects on cellular processes. For example, adenosine has been shown to have anti-inflammatory effects, and it can also promote the growth and survival of certain cell types.
Biochemical And Physiological Effects
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one has a number of biochemical and physiological effects that make it an attractive target for scientific research. For example, it has been found to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of a number of diseases. 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one has also been shown to have a protective effect on cells that are exposed to oxidative stress, which can lead to cellular damage and death.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one for lab experiments is its specificity for ADA. This makes it a useful tool for studying the role of adenosine in cellular processes. However, one limitation of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one is its relatively low potency compared to other ADA inhibitors. This can make it more difficult to achieve the desired effects in experiments, and it may require higher concentrations of the compound.
Future Directions
There are a number of potential future directions for research on 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one. One area of interest is in developing more potent analogs of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one that can be used in experiments at lower concentrations. Another area of research is in exploring the potential therapeutic applications of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one for diseases such as cancer and autoimmune disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one and its potential role in cellular processes.
Synthesis Methods
The synthesis of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one involves the reaction of 2,6-diaminopurine with dihydroxyacetone phosphate in the presence of a cyclopentyl group. This reaction yields 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one as a white crystalline solid. The purity of the compound can be confirmed through various analytical techniques, such as HPLC and NMR spectroscopy.
Scientific Research Applications
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one has been shown to inhibit the growth of cancer cells in vitro, and it has also been found to have anti-tumor effects in animal models. Other potential applications of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one include its use as a tool for studying the role of purines in cellular processes, as well as its potential use as a therapeutic agent for other diseases such as viral infections and autoimmune disorders.
properties
CAS RN |
140438-62-6 |
|---|---|
Product Name |
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one |
Molecular Formula |
C10H13N5O3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O3/c11-10-13-8-7(9(18)14-10)12-3-15(8)4-1-5(16)6(17)2-4/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t5-,6-/m0/s1 |
InChI Key |
LDYHQWURHCKRLK-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CC1N2C=NC3=C2NC(=NC3=O)N)O)O |
SMILES |
C1C(CC(C1O)O)N2C=NC3=C2N=C(NC3=O)N |
Canonical SMILES |
C1C(CC(C1O)O)N2C=NC3=C2NC(=NC3=O)N |
synonyms |
carbocyclic 5'-nor-2'-deoxyguanosine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



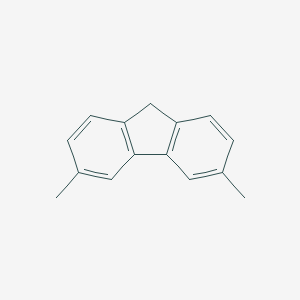
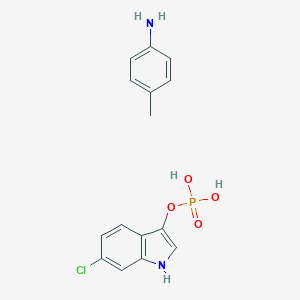

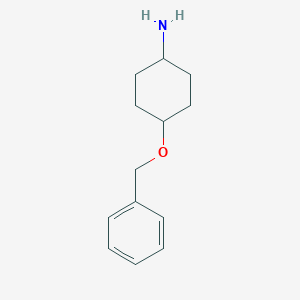
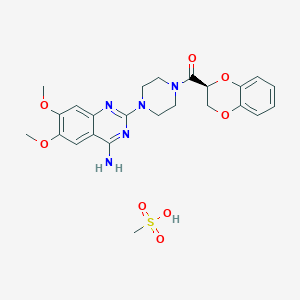
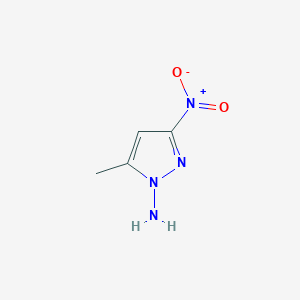
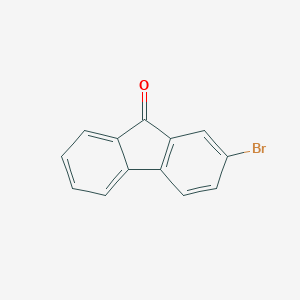
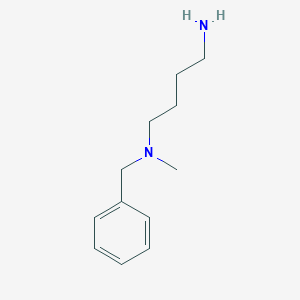
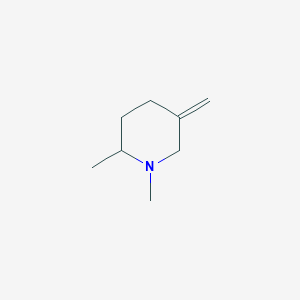
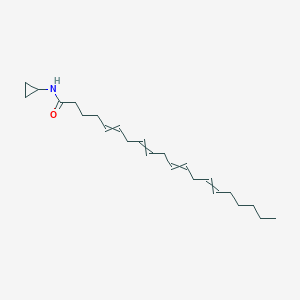
![2-(Cyclopropylmethoxy)-acetic Acid 1,1-Dimethyl-2-[4-(methylsulfonyl)phenyl]-2-oxoethyl Ester](/img/structure/B123746.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B123747.png)
![(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid](/img/structure/B123748.png)
